Thioinosinic acid
Overview
Description
Mechanism of Action
Target of Action
Thioinosinic acid, also known as thioinosine monophosphate (TIMP), is an intermediate metabolite of azathioprine, an immunosuppressive drug . Its primary targets are the purine and protein synthesis pathways in lymphocytes .
Mode of Action
This compound exerts its action by inhibiting purine and protein synthesis in lymphocytes . This inhibition is achieved through the incorporation of the active metabolite 6-thioguanine nucleotide (6-TGN) into nucleic acids instead of guanine nucleotides .
Biochemical Pathways
Azathioprine is transformed into 6-mercaptopurine (6-MP) via a glutathione-dependent process . After intracellular uptake, 6-MP undergoes complex enzymatic transformations, leading to the production of the active metabolite 6-TGN . 6-MP can alternatively take two other competing pathways; it can be oxidized to inactive 6-thiouric acid (6-TUA) by xanthine oxidase (XO) or can be metabolized to 6-methylmercaptopurine (6-MMP) by thiopurine methyltransferase .
Pharmacokinetics
The pharmacokinetics of this compound involves the metabolism of azathioprine to 6-MP, which is then rapidly eliminated from the blood and oxidized or methylated in erythrocytes and the liver . No azathioprine or mercaptopurine is detectable in urine after 8 hours .
Result of Action
The result of this compound’s action is the immunosuppressive effect, which is achieved by inhibiting purine and protein synthesis in lymphocytes . This leads to a decrease in the proliferation of immune cells, thereby reducing the immune response.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a subgroup of patients, known as “shunters,” preferentially produce 6-MMP instead of 6-TGN, therefore displaying thiopurine resistance and risk for hepatotoxicity . Furthermore, the correlation between the thiopurine dose and the 6-TGN level was found to be weak, indicating wide variability in 6-TGN levels among patients treated with weight-based thiopurine .
Biochemical Analysis
Biochemical Properties
Thioinosinic acid is involved in a variety of biochemical reactions. It interacts with several enzymes and proteins, playing a significant role in the metabolic processes of the body. For instance, it is a key player in the metabolism of azathioprine . The nature of these interactions is complex and involves a series of biochemical transformations .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been found to exhibit notable antiviral efficacy against SARS-CoV-2 in the Calu-3 cell line .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, this compound has been found to significantly reduce viral loads in mouse lungs, indicating its potent molecular mechanism of action .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that this compound significantly reduces viral loads in mouse lungs , indicating its potential therapeutic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Specifically, it is a key intermediate in the metabolism of azathioprine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thioinosinic acid can be synthesized through the phosphorylation of thioinosine. The process involves the reaction of thioinosine with phosphoric acid under controlled conditions to yield this compound . The reaction typically requires a catalyst and is conducted at a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of thioinosine and phosphoric acid into the reactor, where the reaction takes place under controlled conditions. The product is then purified through crystallization and filtration to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Thioinosinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolic functions and therapeutic applications.
Common Reagents and Conditions:
Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles such as ammonia or amines.
Major Products Formed: The major products formed from these reactions include various thiopurine metabolites, which are crucial for the compound’s biological activity and therapeutic effects .
Scientific Research Applications
Thioinosinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Inosinic Acid: Inosinic acid is a nucleotide that serves as a precursor for the synthesis of adenosine monophosphate and guanosine monophosphate.
Thioinosine: Thioinosine is the nucleoside form of thioinosinic acid and is used in the synthesis of this compound.
Azathioprine: Azathioprine is a prodrug that is metabolized to this compound and other thiopurine metabolites.
Uniqueness: this compound is unique due to its sulfur-containing purine ring, which distinguishes it from other nucleotides. This structural feature is crucial for its biological activity and therapeutic effects .
Properties
IUPAC Name |
[3,4-dihydroxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRFOXLVOKTUTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N4O7PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53-83-8 | |
Record name | Thioinosinic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520722 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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